molecular formula C19H14BrN3O3 B2568773 6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one CAS No. 931693-82-2

6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one

Cat. No.: B2568773
CAS No.: 931693-82-2
M. Wt: 412.243
InChI Key: HBBSSIMRPWAIPP-UHFFFAOYSA-N
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Description

6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one: Lacks the bromine atom, resulting in different chemical properties.

    6-chloro-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.

Uniqueness

The presence of the bromine atom in 6-bromo-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one imparts unique reactivity and potential biological activities, distinguishing it from other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-bromo-3-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O3/c1-23(2)14-6-3-11(4-7-14)17-21-18(26-22-17)15-10-12-9-13(20)5-8-16(12)25-19(15)24/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBSSIMRPWAIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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